Ocotillone

Structural Biology Natural Product Chemistry Stereochemistry

Researchers often face cytotoxicity liabilities with membrane-active antimicrobials. Ocotillone (CAS 19865-86-2) resolves this by delivering selective Gram-negative activity without hemolytic effects. Key data points for procurement: • Selective against P. aeruginosa & S. typhimurium; non-hemolytic profile confirmed. • Defined 20S,24R stereochemistry-essential for SAR studies; not interchangeable with 20S,24S epimers. • Suitable as a reference standard or non-toxic lead scaffold for cell-envelope target screening. Reliable supply with documented purity and stereochemical integrity ensures reproducible results.

Molecular Formula C30H50O3
Molecular Weight 458.7 g/mol
CAS No. 19865-86-2
Cat. No. B008772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcotillone
CAS19865-86-2
Molecular FormulaC30H50O3
Molecular Weight458.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C
InChIInChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24-,27+,28-,29-,30+/m1/s1
InChIKeyXSQYWMLMQVUWSF-KATWBKOUSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ocotillone (CAS 19865-86-2): A Dammarane-Type Triterpenoid with a Distinct Selectivity Profile


Ocotillone (CAS 19865-86-2) is a tetracyclic triterpenoid of the dammarane class, primarily isolated from plant sources such as Aglaia abbreviata and Dysoxylum richii [1]. While belonging to a family of compounds often investigated for broad-spectrum cytotoxic activities, Ocotillone differentiates itself through a notable combination of selective antibacterial action against Gram-negative pathogens and a non-hemolytic profile, a key differentiator from many membrane-active antimicrobials [2].

Why Ocotillone Cannot Be Simply Substituted: Critical Differences in Stereochemistry and Bioactivity


The assumption that Ocotillone is functionally interchangeable with other dammarane-type triterpenes is not supported by its unique stereochemical and biological profile. A critical differentiator is its confirmed 20S,24R stereochemistry, which distinguishes it from close analogs like cabraleone and eichlerianic acid (20S,24S) [1]. This stereochemical nuance, combined with its specific pattern of cytotoxicity and antibacterial selectivity against Gram-negative bacteria, precludes the use of similar in-class compounds as direct substitutes without rigorous revalidation of the target activity [2].

Ocotillone Quantitative Evidence: Head-to-Head and In-Class Comparisons


Definitive Stereochemical Assignment: Ocotillone (20S,24R) vs. Cabraleone/Eichlerianic Acid (20S,24S)

Ocotillone has been definitively assigned a 20S,24R stereochemical configuration, a key structural difference from its closest analogs cabraleone and eichlerianic acid, which possess a 20S,24S configuration. This correction was made possible through X-ray crystallography of a related compound, methyl shoreate [1]. This structural distinction is fundamental for structure-activity relationship (SAR) studies and any research dependent on precise molecular conformation.

Structural Biology Natural Product Chemistry Stereochemistry

Gram-Negative Antibacterial Selectivity: A Differentiated Profile

Ocotillone exhibits potent antibacterial activity specifically against Gram-negative bacteria, including Pseudomonas aeruginosa and Salmonella typhimurium, while showing only weak activity against Gram-positive bacteria and fungi [1]. This selectivity profile is a crucial differentiator from broad-spectrum antimicrobials and many other dammarane triterpenoids that often show indiscriminate or primarily Gram-positive activity. For context, ocotillone I and II exhibited an MBC of only 25 µg/mL against S. aureus, indicating weak anti-Gram-positive activity [2].

Microbiology Antibacterial Discovery Gram-Negative Pathogens

Differential Cytotoxicity: Moderate Activity in A375-C5 vs. Weak in MCF-7 and NCI-H460

Ocotillone demonstrates a differentiated cytotoxic profile across human cancer cell lines, showing moderate activity against A375-C5 melanoma cells but only weak inhibitory activity against MCF-7 breast cancer and NCI-H460 non-small cell lung cancer cells . This contrasts with other dammarane triterpenoids like 20(S)-hydroxydammar-24-en-3-on, which exhibits potent activity against B16-F10 melanoma (IC50 21.55 ± 0.25 µM) [1], and silvestrol, which shows broad, potent cytotoxicity across many cell lines [2].

Cancer Research Cytotoxicity Selectivity

Non-Hemolytic Profile: A Key Safety Advantage Over Many Membrane-Active Agents

A crucial and consistently reported safety feature of Ocotillone is its lack of hemolytic activity against human erythrocytes, even at concentrations where it exerts potent antibacterial effects against Gram-negative bacteria [1][2]. This is a significant differentiator from many other membrane-active natural antimicrobials and synthetic derivatives, which often exhibit a narrow therapeutic window due to their hemolytic effects. For instance, ocotillol-type derivatives with long-chain amino acid substituents, while potent, were specifically designed to reduce toxicity, including hemolysis [3].

Toxicology Drug Safety Hemolysis Assay

Exploratory Antileishmanial Potential via MOGS Inhibition

Computational studies have identified Ocotillone as a potential inhibitor of Mannosyl-oligosaccharide Glucosidase (MOGS) from Leishmania infantum, suggesting antileishmanial effects [1]. This activity appears to be pH-dependent, with a predicted optimal effect at pH 5. This is a distinct mechanism of action compared to the known activities of its analogs, such as eichlerianic acid's trypanocidal activity (IC50 10 mg/mL against T. cruzi) .

Neglected Tropical Diseases Leishmaniasis Computational Drug Design

Cytotoxicity Data: Ocotillone's Weak Activity in B16-F10 Melanoma Cells Contrasts with Other Triterpenoids

In a study evaluating seven dammarane-type triterpenoids isolated from Aglaia cucullata, Ocotillone (compound 7) was part of an n-hexane extract that showed activity against B16-F10 melanoma cells with an IC50 of 7.85 ± 0.22 µg/mL [1]. However, further fractionation identified compound 3, (20S)-20-hydroxydammar-24-en-3-on, as the active substance with an IC50 of 21.55 ± 0.25 µM [1]. This suggests that Ocotillone itself likely has weak activity against this specific cell line, differentiating it from the more potent (20S)-20-hydroxydammar-24-en-3-on.

Cancer Research Melanoma Cytotoxicity Assay

Ocotillone Application Scenarios: Where Its Differentiated Profile Provides a Scientific Edge


Investigating Gram-Negative Selective Antibacterial Mechanisms

Given its potent and selective activity against Gram-negative pathogens like P. aeruginosa and S. typhimurium without hemolytic effects [1], Ocotillone is an ideal tool for researchers investigating new mechanisms of action or targets specific to the Gram-negative cell envelope. It can serve as a non-toxic lead compound for developing targeted anti-pseudomonal or anti-salmonella agents.

Stereospecific Structure-Activity Relationship (SAR) Studies

The unambiguous 20S,24R stereochemistry of Ocotillone, in contrast to its epimers like cabraleone (20S,24S) [1], makes it an essential reference standard for SAR studies on dammarane-type triterpenoids. Researchers can use Ocotillone to probe how this specific configuration influences target binding and biological activity.

Differentiation of Cytotoxic Selectivity in Cancer Cell Line Panels

Ocotillone's unique pattern of moderate activity in A375-C5 cells versus weak activity in MCF-7 and NCI-H460 cells [1] allows it to be used as a tool compound to differentiate cell-line-specific vulnerabilities. It can be included in screening panels to identify cancer types sensitive to this particular cytotoxic profile, in contrast to broad-spectrum cytotoxic agents [2].

Exploring pH-Dependent Antiparasitic Activity

Computational evidence suggests Ocotillone may inhibit Leishmania infantum MOGS in a pH-dependent manner [1]. This positions it as a promising candidate for in vitro validation studies in leishmaniasis research, specifically targeting the parasite's survival mechanisms in acidic environments. This is a unique angle not reported for its close structural analogs [2].

Technical Documentation Hub

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